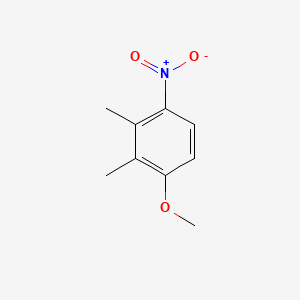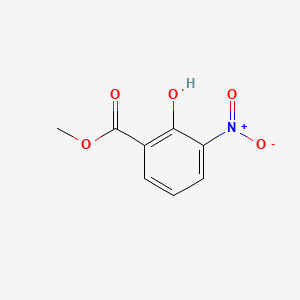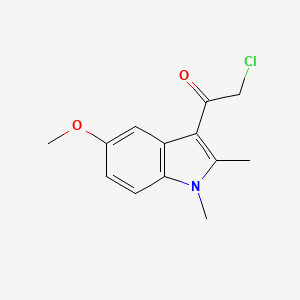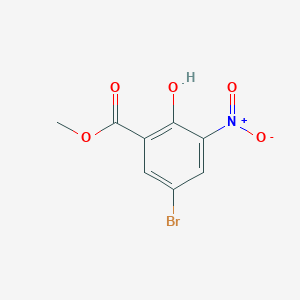
5-(Ethoxycarbonyl)nicotinic acid
Übersicht
Beschreibung
5-(Ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is biologically and medicinally significant. It is a polyfunctionally substituted pyridine, a class of compounds known for their presence in various pharmaceuticals and organic materials .
Synthesis Analysis
The synthesis of derivatives of 5-(Ethoxycarbonyl)nicotinic acid, such as 2,3-disubstituted-5-ethoxycarbonylpyridines, has been achieved with moderate yields ranging from 50-66%. The process involves the use of ethoxycarbonylmalonaldehyde, which reacts with tosyl chloride followed by a reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using various analytical techniques including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 5-(Ethoxycarbonyl)nicotinic acid .
Chemical Reactions Analysis
Although the specific chemical reactions of 5-(Ethoxycarbonyl)nicotinic acid are not detailed in the provided papers, the synthesis paper suggests that the compound can participate in reactions typical of pyridines and esters. This includes nucleophilic substitution reactions and potential reactions with amines, which could be used to further modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Ethoxycarbonyl)nicotinic acid are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that it would exhibit properties characteristic of both pyridines and esters. This includes a certain degree of solubility in organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and reactivity towards nucleophiles .
Wissenschaftliche Forschungsanwendungen
-
Industrial Chemistry
- Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent .
- Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
- A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
- The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Pharmaceuticals
- Nicotinic acid is an essential nutrient for humans and helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health .
- The symptoms of NA deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .
- At the beginning of the 20th century, it was discovered that NA had a healing effect on pellagra, a disease of the skin, gastrointestinal tract, and nervous system .
-
Animal Nutrition
-
Anti-inflammatory and Analgesic Efficacy
-
Dyslipidemia and Cardiovascular Illnesses Treatment
- Nicotinic acid has been used for many years to reduce high levels of fats in the blood .
- Despite these benefits, unwanted side effects have limited its use .
- Recently, the niacin receptor protein was discovered, which gave a clear picture of its mechanics and action of vitamins in living organisms .
- Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .
Safety And Hazards
Specific safety and hazard information for 5-(Ethoxycarbonyl)nicotinic acid is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound1.
Zukünftige Richtungen
The future directions for 5-(Ethoxycarbonyl)nicotinic acid are not explicitly mentioned in the search results. However, given its structural similarity to nicotinic acid, it may have potential applications in the development of new pharmaceuticals or biochemical reagents.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
5-ethoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOMFAUZDGVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361040 | |
| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)nicotinic acid | |
CAS RN |
84254-37-5 | |
| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84254-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)

